An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone
An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(3,4-dichlorophenyl)ethanone, also known as 3,4-dichlorophenacyl bromide, is a halogenated acetophenone derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its utility stems from its role as a versatile synthetic intermediate, or synthon, for the construction of more complex molecular architectures, particularly heterocyclic compounds.[1] The presence of the dichloro-substituted phenyl ring and the reactive α-bromo ketone functionality makes it a valuable building block in the development of novel therapeutic agents and other biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and safety considerations.
Core Chemical and Physical Properties
A summary of the key physicochemical properties of 2-Bromo-1-(3,4-dichlorophenyl)ethanone is presented below. These properties are crucial for its handling, storage, and application in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrCl₂O | [3][4] |
| Molecular Weight | 267.93 g/mol | [4] |
| Monoisotopic Mass | 265.89008 Da | [4][5] |
| Appearance | Solid | [3] |
| IUPAC Name | 2-bromo-1-(3,4-dichlorophenyl)ethanone | [4] |
| CAS Number | 2632-10-2 | [4] |
| XLogP3 | 3.9 | [4] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 2 | [6] |
Reactivity and Synthetic Applications
The chemical reactivity of 2-Bromo-1-(3,4-dichlorophenyl)ethanone is dominated by the electrophilic nature of the carbon atom alpha to the carbonyl group. The electron-withdrawing effects of the adjacent carbonyl group and the bromine atom make this α-carbon highly susceptible to nucleophilic attack.[1]
This compound is a key precursor in the synthesis of various heterocyclic structures, such as thiazoles and thioamides, which are prominent scaffolds in many pharmaceuticals.[1] The 3,4-dichlorophenyl moiety is a common feature in drug design, often included to modulate factors like binding affinity and metabolic stability.[1]
A primary reaction pathway involves nucleophilic substitution, where a nucleophile displaces the bromide ion.[1] For instance, thiols readily react with this α-bromo ketone to form α-thio ketones.[1]
Figure 1: Generalized Nucleophilic Substitution Pathway.
Experimental Protocols
Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone
The most direct and common method for synthesizing 2-Bromo-1-(3,4-dichlorophenyl)ethanone is through the bromination of its precursor, 1-(3,4-dichlorophenyl)ethanone.[1] This reaction specifically targets the α-position to the carbonyl group. A general procedure, adapted from the synthesis of a similar compound, is as follows:
Materials:
-
1-(3,4-dichlorophenyl)ethanone
-
Bromine
-
Ethyl ether (or another suitable solvent like acetic acid)[7][8]
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(3,4-dichlorophenyl)ethanone in a suitable solvent, such as ethyl ether, in a reaction flask.[7]
-
Slowly add a stoichiometric equivalent of bromine to the solution.[7] The reaction progress can be monitored using thin-layer chromatography (TLC).[7]
-
Once the reaction is complete, the organic phase should be washed sequentially with water and brine to remove any unreacted bromine and other aqueous-soluble impurities.[7]
-
Dry the organic phase over an anhydrous drying agent like sodium sulfate.[7]
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure (in vacuo) to yield the crude 2-Bromo-1-(3,4-dichlorophenyl)ethanone.[7] Further purification can be achieved through recrystallization or column chromatography if necessary.
Figure 2: General Synthesis Workflow.
Safety and Handling
2-Bromo-1-(3,4-dichlorophenyl)ethanone is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably under a chemical fume hood.[9][10][11][12]
GHS Hazard Statements:
-
H301: Toxic if swallowed.[4]
-
H314: Causes severe skin burns and eye damage.[4]
-
H319: Causes serious eye irritation.[4]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][13]
-
Handling: Avoid contact with skin and eyes.[11][12] Do not breathe dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[9][10] Keep locked up.[9][13]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][14]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[9][14]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9][13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9][10]
-
-
Incompatible Materials: Strong oxidizing agents, bases, and amines.[9][10]
Conclusion
2-Bromo-1-(3,4-dichlorophenyl)ethanone is a pivotal intermediate in organic synthesis, particularly for the creation of heterocyclic compounds with potential biological activity. Its well-defined reactivity, centered on the α-bromo ketone moiety, allows for its strategic incorporation into complex molecular targets. A thorough understanding of its chemical properties, synthetic methods, and safety protocols is essential for its effective and safe utilization in research and development.
References
- 1. 2-Bromo-1-(3,4-dichlorophenyl)ethanone | 2632-10-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 2-Bromo-1-(3,4-dichlorophenyl)ethanone | C8H5BrCl2O | CID 244751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-bromo-1-(3,4-dichlorophenyl)ethanone (C8H5BrCl2O) [pubchemlite.lcsb.uni.lu]
- 6. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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- 12. chemicalbook.com [chemicalbook.com]
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